(R)-4-氟-2-(吡咯啉-3-基)异喹啉-1-酮 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound. The exact description of this compound is not available .
Synthesis Analysis
The synthesis analysis of this compound is not available in the searched resources .
Molecular Structure Analysis
The molecular formula of a similar compound, “®-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, is C12H14ClFN2O . The exact molecular structure of “®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is not available .
Chemical Reactions Analysis
The chemical reactions involving this compound are not available in the searched resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “®-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, are as follows: Molecular Weight is 256.71, but the density, boiling point, melting point, and flash point are not available .
科学研究应用
吡咯烷在药物发现中的作用
新型生物活性化合物多功能支架
吡咯烷环由于其 sp^3 杂交、对立体化学的贡献以及增加三维覆盖率(一种称为“伪旋转”的现象)的能力而被药物化学家广泛使用。本综述讨论了以吡咯烷环及其衍生物为特征的生物活性分子,包括它们在治疗人类疾病中的作用。它还探讨了空间因素对具有该支架的化合物的生物活性和构效关系的影响,强调了其在设计具有不同生物学特征的新化合物中的重要性 (Li Petri 等,2021)。
凝血因子 Xa 抑制
小分子抑制剂的设计
对抗血栓剂靶标因子 Xa 的抑制剂的研究重点是开发有效且选择性生物可用的抑制剂。在所描述的系列中,吡咯烷酮系列说明了吡咯烷衍生物在制造有效剂(例如 RPR120844)中的应用。这项工作强调了药物发现中的系统方法,从而开发出具有显着治疗潜力的新型抑制剂 (Pauls 等,2001)。
神经保护和行为特性
氟比洛芬作为案例研究
虽然与 (R)-4-氟-2-(吡咯烷-3-基)异吲哚啉-1-酮盐酸盐没有直接关系,但对具有吡咯烷-2-酮药效团的化合物氟比洛芬的研究证明了含吡咯烷化合物的保护、抗惊厥和肌松作用。氟比洛芬展示了基于该结构的化合物的治疗多功能性,为类似化合物的潜在研究方向提供了建议 (Schuster 等,1998)。
安全和危害
The safety data sheet of a similar compound, “(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, suggests that it should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
属性
IUPAC Name |
4-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQQOMPTZUVGY-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=C(C2=O)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。